

Technical Support Center: Oritavancin and Coagulation Assay Interference

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Compound of Interest

Compound Name: Oritavancin Diphosphate

Cat. No.: B609769

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This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding false positives in coagulation tests when using the lipoglycopeptide antibiotic, oritavancin. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does oritavancin interfere with certain coagulation tests?

A1: Oritavancin is a lipoglycopeptide antibiotic that can artificially prolong phospholipid-dependent coagulation tests.[1][2][3] The interference occurs because oritavancin binds to the phospholipid reagents used in these assays, preventing the activation of the coagulation cascade in the test tube.[4] This interaction leads to falsely elevated clotting times. It is important to note that oritavancin does not have an anticoagulant effect in vivo.[2][5]

Q2: Which coagulation tests are affected by oritavancin?

A2: Phospholipid-dependent coagulation tests are affected by oritavancin. These include:

- Activated Partial Thromboplastin Time (aPTT)[1][2][3]
- Prothrombin Time (PT) / International Normalized Ratio (INR)[1][2][3]
- Activated Clotting Time (ACT)[1][2][3]

- Dilute Russell Viper Venom Test (DRVVT)[1][2]
- Silica Clot Time (SCT)[1][3]

Q3: Are there any coagulation tests that are NOT affected by oritavancin?

A3: Yes, phospholipid-independent coagulation tests are not affected by oritavancin and can be used as alternatives for monitoring hemostasis in patients treated with this antibiotic. These include:

- Chromogenic anti-factor Xa (anti-FXa) assay[1][2][6]
- Thrombin Time (TT)[1][2][6]
- Assays for heparin-induced thrombocytopenia (e.g., anti-heparin-PF4)[1]

Q4: How long does the interference with coagulation tests last after a dose of oritavancin?

A4: The interference is transient and concentration-dependent.[1][2] After a single 1200 mg intravenous dose of oritavancin, the maximum time to resolution of interference for affected tests has been determined in clinical studies. For example, the aPTT can be falsely prolonged for up to 120 hours (5 days).[2][3][5]

Troubleshooting Guide

Problem: Unexpectedly prolonged clotting times (aPTT, PT/INR, ACT) in a sample from a subject administered oritavancin.

Solution:

- **Confirm the coagulation test methodology:** Determine if the assay is phospholipid-dependent. If so, the prolonged clotting time is likely a false positive due to oritavancin interference.
- **Consult the Time-to-Resolution Data:** Refer to the table below to understand the expected duration of interference for the specific test.

- Utilize an unaffected alternative test: If coagulation monitoring is necessary within the interference window, use a phospholipid-independent assay such as a chromogenic anti-factor Xa assay.^[7]
- Timing of Sample Collection: If a phospholipid-dependent test must be used, schedule the blood draw after the maximum time to resolution has passed since the last oritavancin dose.

Data Presentation

Table 1: Maximum Time to Resolution of Oritavancin Interference on Coagulation Tests

Coagulation Test	Maximum Time to Resolution (hours)
Activated Partial Thromboplastin Time (aPTT)	120 ^{[2][3][5]}
Prothrombin Time (PT) / INR	12 ^{[2][3][5]}
Activated Clotting Time (ACT)	24 ^{[2][3][5]}
Dilute Russell Viper Venom Test (DRVVT)	72 ^{[2][3][5]}
Silica Clot Time (SCT)	18 ^{[2][3][5]}

Data is based on studies following a single 1200 mg intravenous dose of oritavancin in healthy volunteers.^{[1][2]}

Experimental Protocols

In Vitro Interference Assessment

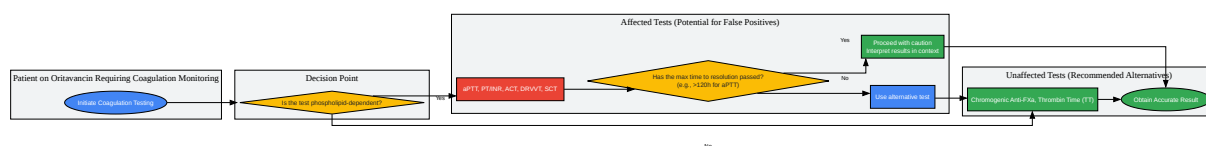
- Objective: To determine the concentration-dependent effect of oritavancin on various coagulation assays.
- Methodology:
 - Pooled normal human plasma was spiked with varying concentrations of oritavancin (e.g., 2 to 47 µg/mL).^[1]
 - Control samples were prepared with the same plasma without oritavancin.

- A panel of phospholipid-dependent (aPTT, PT, DRVVT, ACT, SCT) and phospholipid-independent (chromogenic anti-FXa, TT) coagulation tests were performed on all samples. [\[1\]](#)
- Clotting times were recorded and compared between the oritavancin-spiked samples and the control samples to assess the degree of interference at each concentration.

Clinical Study Protocol for Time-to-Resolution

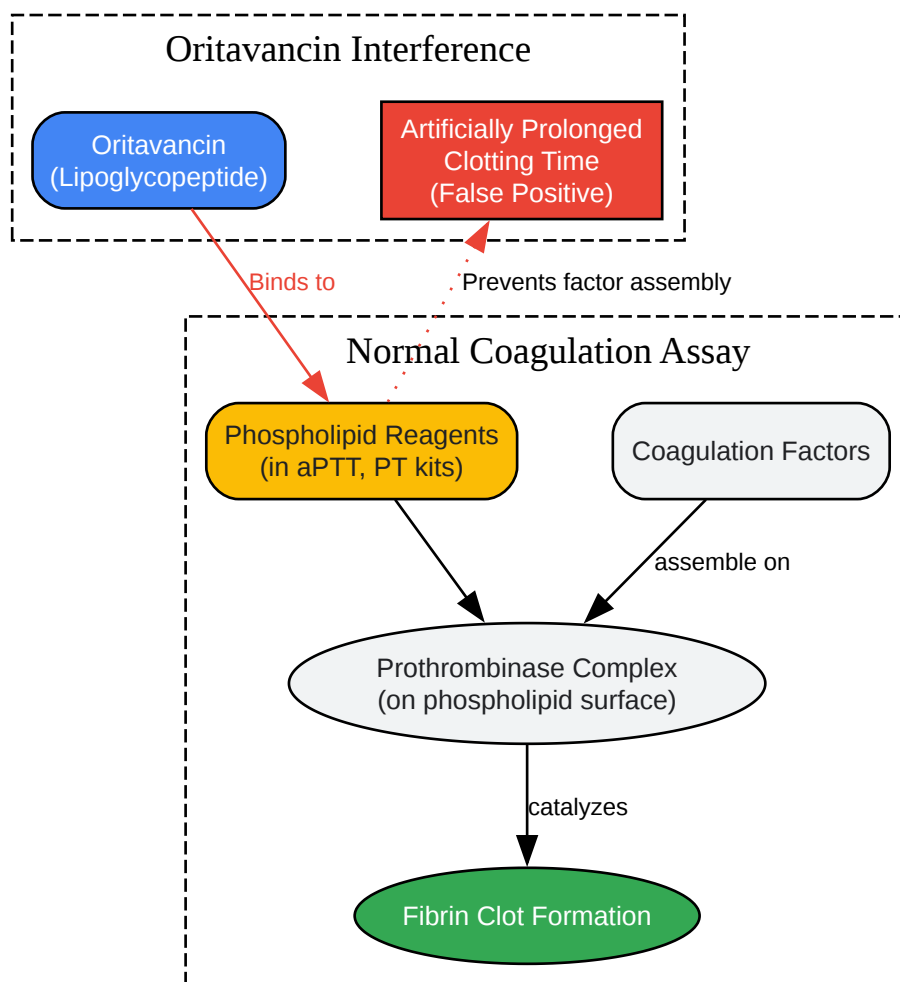
- Objective: To determine the duration of interference of oritavancin on coagulation tests in human subjects.
- Methodology:
 - A cohort of healthy volunteers received a single 1200 mg intravenous infusion of oritavancin over 3 hours. [\[1\]](#)[\[3\]](#)
 - Plasma samples were collected at predefined time points before and after the infusion.
 - A battery of coagulation tests was performed on each plasma sample.
 - The time-to-resolution for each affected test was defined as the time from the start of the oritavancin infusion until the test result returned to within the normal reference range. [\[1\]](#)

Visualizations



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Caption: Workflow for selecting appropriate coagulation tests for patients on oritavancin.



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Caption: Mechanism of oritavancin interference with phospholipid-dependent coagulation assays.

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